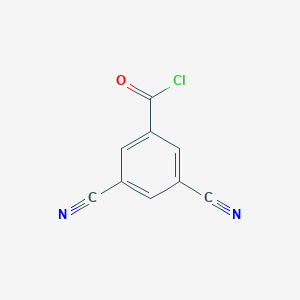

3,5-Dicyanobenzoyl chloride

Description

The Role of Benzoyl Chlorides as Synthetic Intermediates

Benzoyl chlorides are fundamental reagents in organic synthesis, primarily utilized for the introduction of the benzoyl group into various molecules. chemeo.com This reaction, known as benzoylation, is a common method for forming esters from alcohols, amides from amines, and benzophenones via Friedel-Crafts acylation with aromatic compounds. chemeo.com Their high reactivity makes them valuable intermediates in the production of a wide array of products, including dyes, pharmaceuticals, agrochemicals, and polymers. chemeo.comchemicalbook.comwikipedia.orgchemicalbook.com For instance, substituted benzoyl chlorides like 3,5-dichlorobenzoyl chloride serve as key precursors in the synthesis of herbicides and other complex organic molecules. chemicalbook.comchemicalbook.com The acyl chloride functionality is a reliable and efficient handle for constructing carbon-oxygen and carbon-nitrogen bonds, making it an indispensable tool for synthetic chemists.

Significance of Cyano Functionality in Molecular Design

The cyano (–C≡N) group is a potent electron-withdrawing substituent due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. Its incorporation into a molecular structure can profoundly influence the molecule's electronic properties, such as its electron affinity and redox potential. In a study involving peptides modified with various electron-withdrawing tags, the 3,5-dicyanobenzyl group was utilized to confer a high electron affinity. nih.govresearchgate.net This ability to sequester electrons is a critical design element in materials science for creating n-type organic semiconductors and in medicinal chemistry for modulating the electronic environment of a pharmacophore. nih.gov The linear geometry of the cyano group also imparts specific steric and packing properties in the solid state, which is a crucial consideration in the design of crystalline materials and liquid crystals.

Hypothesized Research Trajectories for 3,5-Dicyanobenzoyl Chloride in Contemporary Chemistry

The unique combination of a highly reactive acyl chloride handle with two powerful electron-withdrawing cyano groups positions this compound as a building block with significant potential in several advanced research areas.

Materials Science: The strong electron-accepting nature of the 3,5-dicyanophenyl moiety makes it an ideal candidate for constructing novel organic electronic materials. By reacting this compound with appropriate electron-donating alcohols or amines, researchers can synthesize donor-acceptor molecules with tailored photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Supramolecular Chemistry: The cyano groups can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, directing the self-assembly of molecules into highly ordered structures. The use of this compound to build larger molecules could lead to the development of new liquid crystals, gels, and porous crystalline frameworks with functions in separation, storage, or sensing.

Bioconjugation and Probe Development: The high reactivity of the acyl chloride allows for its efficient conjugation to biomolecules like peptides or proteins. Drawing from research where 3,5-dicyanobenzyl groups were used to tune the electron affinity of peptides for mass spectrometry studies, nih.govresearchgate.net this compound could be used to develop new chemical probes. These probes could be used to study biological processes by introducing a unique spectroscopic or electrochemical signature into a biological system.

Specialty Polymers: Similar to how other substituted benzoyl chlorides are used in polymer synthesis, this compound could be employed as a monomer or cross-linking agent to create high-performance polymers. The resulting materials would be expected to exhibit enhanced thermal stability and specific electronic properties conferred by the dicyano substitution.

Research Findings

While specific research explicitly detailing the synthesis and application of this compound is not widespread, its preparation can be logically inferred from standard chemical practice. The synthesis would most likely involve the chlorination of its corresponding carboxylic acid, 3,5-dicyanobenzoic acid. This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, a method well-established for analogous compounds like 3,5-dichlorobenzoyl chloride and 3,5-dinitrobenzoyl chloride. wikipedia.orgchemicalbook.com

For example, the synthesis of 3,5-dichlorobenzoyl chloride is accomplished by refluxing 3,5-dichlorobenzoic acid with thionyl chloride. Similarly, 3,5-dinitrobenzoyl chloride is prepared by reacting 3,5-dinitrobenzoic acid with phosphorus pentachloride (PCl₅) or thionyl chloride. wikipedia.org Following this established precedent, the synthesis of this compound would proceed via the reaction of 3,5-dicyanobenzoic acid with a suitable chlorinating agent.

The reactivity of this compound is predicted to be exceptionally high due to the strong inductive and resonance electron-withdrawing effects of the two cyano groups. These groups significantly reduce the electron density at the carbonyl carbon, making it an extremely potent electrophile, even more reactive than its dichloro and dinitro analogs. This enhanced reactivity makes it a highly efficient reagent for the acylation of even weakly nucleophilic substrates.

Physicochemical Properties

Below are the calculated and known properties for this compound and its precursor.

Table 1: Physicochemical Data for this compound and Related Compounds Data for this compound is calculated or predicted based on its structure, as specific experimental values are not readily available in cited literature. Data for analogous compounds is provided for comparison.

| Property | This compound | 3,5-Dicyanobenzoic Acid | 3,5-Dichlorobenzoyl Chloride |

| CAS Number | 66334-91-8 | 4446-12-0 | 2905-62-6 chemicalbook.com |

| Molecular Formula | C₉H₃ClN₂O | C₉H₄N₂O₂ | C₇H₃Cl₃O chemicalbook.com |

| Molecular Weight | 190.59 g/mol | 172.14 g/mol chemsrc.com | 209.46 g/mol chemicalbook.com |

| Appearance | Predicted: Solid | - | White to pale yellow crystalline solid |

| Melting Point | Not Available | Not Available | 26-28 °C chemicalbook.com |

| Boiling Point | Not Available | Not Available | 249 °C chemicalbook.com |

| Solubility | Predicted: Reacts with water | Not Available | Insoluble in water chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

139456-45-4 |

|---|---|

Molecular Formula |

C9H3ClN2O |

Molecular Weight |

190.58 g/mol |

IUPAC Name |

3,5-dicyanobenzoyl chloride |

InChI |

InChI=1S/C9H3ClN2O/c10-9(13)8-2-6(4-11)1-7(3-8)5-12/h1-3H |

InChI Key |

KDRWZYOZUFVWEO-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1C#N)C(=O)Cl)C#N |

Canonical SMILES |

C1=C(C=C(C=C1C#N)C(=O)Cl)C#N |

Synonyms |

Benzoyl chloride, 3,5-dicyano- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dicyanobenzoyl Chloride

Precursor Synthesis and Functional Group Transformations

The primary precursor for the synthesis of 3,5-Dicyanobenzoyl chloride is 3,5-Dicyanobenzoic acid. The preparation of this key intermediate can be approached through several synthetic strategies, primarily involving the introduction of cyano groups onto an aromatic ring or the derivatization of an existing carboxylic acid.

Preparation of 3,5-Dicyanobenzoic Acid

A prominent method for the synthesis of 3,5-Dicyanobenzoic acid involves the palladium-catalyzed cyanation of a di-halogenated benzoic acid derivative. This approach leverages the versatility of modern cross-coupling chemistry to introduce the nitrile functionalities.

Starting from a readily available precursor such as 3,5-dibromobenzoic acid or 3,5-dichlorobenzoic acid, a double cyanation reaction can be effected using a suitable cyanide source and a palladium catalyst. A variety of palladium catalysts and ligands have been developed for such transformations, offering high efficiency and functional group tolerance.

A general representation of this reaction is as follows:

Table 1: Key Reagents in Palladium-Catalyzed Cyanation

| Reagent | Function |

| 3,5-Dihalobenzoic acid | Starting material |

| Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂) | Provides the cyano group |

| Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Facilitates the cross-coupling reaction |

| Ligand (e.g., Xantphos) | Stabilizes the catalyst and promotes the reaction |

| Solvent (e.g., DMF, DMSO) | Solubilizes reactants and facilitates the reaction |

The optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, is crucial for achieving high yields and minimizing side reactions.

An alternative strategy for the synthesis of 3,5-Dicyanobenzoic acid involves the oxidation of a pre-functionalized aromatic compound. For instance, 3,5-dicyanotoluene (B1586710) can serve as a precursor, where the methyl group is oxidized to a carboxylic acid.

This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or manganese dioxide (MnO₂) in an acidic medium. The electron-withdrawing nature of the two cyano groups can influence the reactivity of the methyl group, potentially requiring specific reaction conditions to achieve efficient conversion.

The general reaction is depicted below:

Research on the oxidation of similar dicyano-substituted toluenes suggests that controlling the reaction temperature and the stoichiometry of the oxidizing agent is critical to prevent over-oxidation and the formation of byproducts.

Conversion of 3,5-Dicyanobenzoic Acid to this compound

The final step in the synthesis is the conversion of the carboxylic acid group of 3,5-Dicyanobenzoic acid into an acyl chloride. This is a standard transformation in organic chemistry, and several chlorinating reagents can be employed.

The most commonly used reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents are highly effective, and the choice between them often depends on the specific substrate, desired purity, and reaction scale. Phosphorus pentachloride (PCl₅) is another possible, though less common, reagent for this transformation. wikipedia.org

Thionyl Chloride (SOCl₂): This reagent is a cost-effective and powerful chlorinating agent. The reaction with a carboxylic acid produces the corresponding acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gaseous byproducts, simplifying purification. The reaction can often be carried out using thionyl chloride as both the reagent and the solvent, or in an inert solvent like toluene. chemicalbook.com The addition of a catalytic amount of pyridine (B92270) can accelerate the reaction.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is generally considered a milder and more selective reagent than thionyl chloride. wikipedia.org It is particularly useful for substrates that are sensitive to the harsh conditions of thionyl chloride. The reaction is typically performed in an inert solvent such as dichloromethane (B109758) (DCM) at room temperature, often with a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.org The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gases.

Phosphorus Pentachloride (PCl₅): While effective, the use of PCl₅ can lead to the formation of phosphoryl chloride (POCl₃) as a byproduct, which can complicate the purification process. wikipedia.org

The efficiency of the chlorination step is highly dependent on the reaction conditions. Key parameters to consider for optimization include the choice of chlorinating agent, solvent, temperature, and the use of a catalyst.

Table 2: Comparison of Chlorinating Reagents for Acyl Chloride Synthesis

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride | Neat or in an inert solvent (e.g., toluene), often with reflux. Catalytic pyridine can be added. | Cost-effective, gaseous byproducts. | Can be harsh, potentially leading to side reactions. |

| Oxalyl Chloride | Inert solvent (e.g., DCM) at room temperature with catalytic DMF. | Milder conditions, gaseous byproducts, often higher yields. researchgate.net | More expensive than thionyl chloride. |

| Phosphorus Pentachloride | Inert solvent. | Effective for many substrates. | Solid byproduct (POCl₃) can complicate purification. |

For the synthesis of this compound, a procedure utilizing oxalyl chloride in dichloromethane with a catalytic amount of DMF has been reported. wikipedia.org Another relevant procedure for the analogous 3,5-dichlorobenzoyl chloride involves refluxing 3,5-dichlorobenzoic acid with thionyl chloride and a catalytic amount of pyridine, which resulted in a quantitative yield. This suggests that both thionyl chloride and oxalyl chloride are viable options, and the optimal choice may depend on the specific requirements of the synthesis in terms of purity and scale. Comparative studies on similar systems have sometimes shown slightly higher yields with oxalyl chloride. researchgate.net

Alternative Synthetic Pathways for this compound

Beyond classical methods, the synthesis of this compound can be achieved through more sophisticated and often more efficient alternative pathways. These routes leverage modern catalytic systems and multi-step functional group interconversions to construct the target molecule from readily available precursors.

Palladium-Catalyzed Carbonylative Chlorination Strategies for Halogenated Precursors

A prominent strategy in modern organic synthesis involves the use of palladium catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, a key approach is the palladium-catalyzed cyanation of a dihalogenated benzoic acid derivative. This method typically starts with a precursor such as 3,5-dibromobenzoic acid.

The core of this strategy is the replacement of the halogen atoms with cyanide groups. This transformation is generally accomplished using a palladium catalyst, such as palladium(II) acetate (B1210297) or a pre-formed palladium complex, in the presence of a suitable phosphine (B1218219) ligand and a cyanide source. nih.govorganic-chemistry.org Common cyanide sources include potassium ferrocyanide(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), which are favored for their lower toxicity compared to simple alkali metal cyanides. nih.govresearchgate.net

The reaction proceeds via a catalytic cycle that involves the oxidative addition of the aryl halide to the palladium(0) center, followed by transmetalation with the cyanide source and reductive elimination to afford the aryl nitrile. The resulting 3,5-dicyanobenzoic acid is then converted to the final product, this compound, typically through reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Halides

| Parameter | Condition |

| Substrate | 3,5-Dibromobenzoic Acid |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| Cyanide Source | Zinc Cyanide (Zn(CN)₂) |

| Solvent | Dimethylacetamide (DMAc) |

| Temperature | 110-120 °C |

| Post-treatment | Acidification and extraction |

This table presents a generalized set of conditions based on typical palladium-catalyzed cyanation reactions of aryl halides. organic-chemistry.org Specific conditions for 3,5-dibromobenzoic acid may require further optimization.

Exploration of Multistep Aromatic Functionalization Routes

An alternative and well-established approach to this compound involves a sequence of aromatic functionalization reactions starting from a different precursor. A common and effective route begins with the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid. dissertationtopic.net This dinitro compound then serves as a key intermediate for the introduction of the cyano groups.

The synthesis proceeds through the following key steps:

Reduction of the Nitro Groups: The two nitro groups of 3,5-dinitrobenzoic acid are reduced to amino groups to form 3,5-diaminobenzoic acid. dissertationtopic.netresearchgate.netgoogle.comgoogle.com This reduction is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. dissertationtopic.netgoogle.com

Diazotization and Sandmeyer Reaction: The resulting 3,5-diaminobenzoic acid is then subjected to a double Sandmeyer reaction. wikipedia.orgdoubtnut.com This involves the diazotization of both amino groups using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a bis(diazonium) salt. This intermediate is then treated with a copper(I) cyanide (CuCN) solution, which facilitates the replacement of the diazonium groups with cyano groups, yielding 3,5-dicyanobenzoic acid. wikipedia.orglibretexts.org

Conversion to the Acyl Chloride: The final step is the conversion of the carboxylic acid group of 3,5-dicyanobenzoic acid into an acyl chloride. This is a standard transformation accomplished by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Table 2: Key Transformations in the Multistep Synthesis of 3,5-Dicyanobenzoic Acid

| Step | Reactant | Reagents | Product |

| 1. Reduction | 3,5-Dinitrobenzoic Acid | H₂, Pd/C or Raney Ni | 3,5-Diaminobenzoic Acid |

| 2. Diazotization | 3,5-Diaminobenzoic Acid | NaNO₂, HCl (aq) | 3,5-Bis(diazonium)benzoic acid salt |

| 3. Cyanation | 3,5-Bis(diazonium)benzoic acid salt | Copper(I) Cyanide (CuCN) | 3,5-Dicyanobenzoic Acid |

This table outlines the primary reactions involved in the multistep functionalization route. dissertationtopic.netwikipedia.org

Reactivity and Mechanistic Investigations of 3,5 Dicyanobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

3,5-Dicyanobenzoyl chloride, as a derivative of a carboxylic acid, readily undergoes nucleophilic acyl substitution reactions. libretexts.org The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the two cyano groups and the chlorine atom, makes it a prime target for nucleophilic attack. libretexts.org These reactions generally proceed through a two-step addition-elimination mechanism, where a nucleophile initially adds to the carbonyl group, forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the chloride leaving group. cognitoedu.orgmasterorganicchemistry.com

Reactions with Alcohols: Esterification Kinetics and Selectivity

The reaction of this compound with alcohols yields the corresponding esters. This alcoholysis is a common and efficient method for ester preparation. uomustansiriyah.edu.iq The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrogen chloride (HCl) byproduct that is formed. uomustansiriyah.edu.iq The general reaction can be represented as:

(CN)₂C₆H₃COCl + ROH → (CN)₂C₆H₃COOR + HCl

Table 1: General Conditions for Esterification of Acyl Chlorides

| Parameter | Condition | Rationale |

| Reactants | Acyl Chloride, Alcohol | Formation of the ester bond. |

| Solvent | Often the alcohol reactant itself or an inert solvent | Using the alcohol as a solvent ensures it is in large excess. |

| Base | Pyridine, NaOH, or other non-nucleophilic base | To neutralize the HCl byproduct and drive the reaction forward. |

| Temperature | Varies depending on the reactivity of the specific reactants | Generally, reactions are exothermic and may not require heating. |

Reactions with Amines: Amidation Mechanisms and Product Diversity

The reaction of this compound with primary and secondary amines leads to the formation of amides. libretexts.org This amidation reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. cognitoedu.orgchemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. cognitoedu.orglibretexts.org The subsequent elimination of the chloride ion and a proton from the nitrogen results in the formation of the amide. libretexts.org

The reaction with a primary amine (RNH₂) would yield an N-substituted amide:

(CN)₂C₆H₃COCl + RNH₂ → (CN)₂C₆H₃CONHR + HCl

The hydrogen chloride produced will react with any excess amine to form an ammonium (B1175870) salt. cognitoedu.orglibretexts.org

A variety of amides can be synthesized using this method, depending on the amine used. For example, reaction with simple primary amines like ethylamine (B1201723) would yield N-ethyl-3,5-dicyanobenzamide. chemguide.co.uk More complex amines can also be used, leading to a diverse range of amide products. The use of diamines could potentially lead to the formation of polyamides.

Reactions with Phenols and Other Heteroatom Nucleophiles

Phenols, being less nucleophilic than alcohols, react more slowly with acyl chlorides. libretexts.orgchemguide.co.uk To facilitate the reaction with this compound, the phenol (B47542) is often first converted to its more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. libretexts.orgchemguide.co.uk The resulting phenoxide then readily reacts with the acyl chloride to form a phenyl ester.

(CN)₂C₆H₃COCl + ArOH + NaOH → (CN)₂C₆H₃COOAr + NaCl + H₂O

Other heteroatom nucleophiles, such as thiols (RSH), would be expected to react in a similar manner to alcohols to produce thioesters. Carboxylate anions can also act as nucleophiles, reacting with acyl chlorides to form acid anhydrides. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions (Peripheral to the Acyl Chloride Group)

The benzene (B151609) ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) reactions. libretexts.org This is due to the strong electron-withdrawing nature of both the acyl chloride group and the two cyano groups. libretexts.orgminia.edu.eg These groups pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.org

The acyl chloride and cyano groups are meta-directing. Therefore, if an electrophilic substitution reaction were to occur, the incoming electrophile would be directed to the positions meta to these substituents (positions 2, 4, and 6). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.comsavemyexams.com However, forcing conditions would likely be required to achieve any significant level of substitution on the deactivated ring of this compound.

Reactivity of the Cyano Groups in this compound

The cyano (nitrile) groups in this compound also possess reactivity, although they are generally less reactive than the acyl chloride functionality.

Hydrolysis Studies of Dicyano Functionality

The cyano groups can undergo hydrolysis under acidic or basic conditions to form carboxylic acids. libretexts.org This reaction typically requires more vigorous conditions, such as prolonged heating with a strong acid or base, compared to the hydrolysis of the acyl chloride group.

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. In both cases, an amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid. libretexts.org

It is important to note that the acyl chloride group is much more susceptible to hydrolysis than the cyano groups. Therefore, any attempt to hydrolyze the cyano groups in this compound would first lead to the hydrolysis of the acyl chloride to a carboxylic acid group, forming 3,5-dicyanobenzoic acid. Subsequent, more forceful hydrolysis would then convert the cyano groups to carboxylic acid groups, ultimately yielding 1,3,5-benzenetricarboxylic acid.

Reduction Chemistry of Cyano Groups in the Presence of Acyl Chloride

The selective reduction of the cyano (nitrile) groups in this compound to amines while preserving the highly reactive acyl chloride functionality presents a significant synthetic challenge. The acyl chloride is susceptible to reduction and hydrolysis, necessitating mild and selective reducing agents.

Generally, the reduction of nitriles can lead to primary, secondary, or tertiary amines depending on the reaction conditions. wikipedia.org Catalytic hydrogenation is a common method for nitrile reduction, employing catalysts like Raney nickel, palladium black, or platinum dioxide to produce primary amines. wikipedia.org However, the aggressive conditions often required for these hydrogenations can also reduce the acyl chloride.

Stoichiometric reducing agents offer an alternative. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing nitriles to primary amines. libretexts.org The reaction proceeds through nucleophilic addition of a hydride to the nitrile carbon, forming an imine anion intermediate, which is then further reduced and protonated during workup. libretexts.org The high reactivity of LiAlH₄, however, makes it likely to also attack the acyl chloride. A milder reagent, Diisobutylaluminium hydride (DIBAL-H), can reduce nitriles to aldehydes after an aqueous workup. wikipedia.orglibretexts.org This proceeds via a stable N-Al Lewis acid-base adduct, which prevents further reduction past the imine stage. wikipedia.orglibretexts.org

For a molecule like this compound, achieving selective reduction of the cyano groups requires carefully chosen reagents that exhibit high chemoselectivity. Modern methods for nitrile reduction that operate under milder conditions could be applicable. For instance, the use of diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165) is effective for reducing various nitriles and might offer the required selectivity. organic-chemistry.org Another approach involves the use of samarium(II) iodide (SmI₂), activated by Lewis bases, which reduces nitriles to primary amines under gentle, single-electron transfer conditions with excellent functional group tolerance. organic-chemistry.org

Table 1: Common Reagents for Nitrile Reduction

| Reagent | Product | Conditions | Potential for Acyl Chloride Co-reduction |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Primary Amine | High pressure, elevated temperature | High |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Anhydrous ether or THF | High |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (after hydrolysis) | Low temperature, followed by aqueous workup | Moderate to Low |

| Diisopropylaminoborane/cat. LiBH₄ | Primary Amine | Generally mild | Potentially Lower |

| Samarium(II) Iodide (SmI₂) | Primary Amine | Mild, single-electron transfer | Potentially Lower |

Cycloaddition Reactions Involving Cyano Groups

The cyano groups of this compound can potentially participate in cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. organic-chemistry.org In this type of reaction, a nitrile can react with a 1,3-dipole to form a five-membered heterocycle.

One of the most well-known [3+2] cycloadditions involving nitriles is the reaction with azides to form tetrazoles. While the thermal Huisgen 1,3-dipolar cycloaddition of an azide (B81097) to a nitrile often requires high temperatures, the reaction can be facilitated by catalysts. organic-chemistry.org Another key example is the reaction of nitrile oxides with various dipolarophiles. Nitrile oxides, often generated in situ from hydroximoyl chlorides, can react with alkynes to produce isoxazoles. beilstein-journals.org The reactivity in these cycloadditions is heavily influenced by the electronic nature of the substituents on both the nitrile and the dipole. The electron-withdrawing nature of the benzoyl chloride and the other cyano group on the aromatic ring of this compound would significantly influence the electronic properties of the nitrile groups, potentially affecting their reactivity as dipolarophiles.

Tetrazines are another class of compounds that undergo cycloaddition reactions. For example, 1,2,3,5-tetrazines exhibit remarkable reactivity in cycloadditions with amidines. nih.gov While direct cycloaddition with a nitrile is less common for this specific tetrazine, it highlights the diverse cycloaddition chemistry available for nitrogen-containing heterocycles. nih.gov The dearomative (4+3) cycloaddition is another powerful tool, for instance in the reaction of 3-alkenylindoles with oxyallyl cations to form cyclohepta[b]indoles. uchicago.edu

Table 2: Examples of Cycloaddition Reactions Involving Nitrile Functionality

| Reaction Type | Reactants | Product | General Conditions |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile + Azide | Tetrazole | Often requires heat or catalysis |

| [3+2] Cycloaddition | Nitrile Oxide + Alkyne | Isoxazole | Base-mediated from hydroximoyl chloride precursor beilstein-journals.org |

| [4+2] Inverse-electron-demand Diels-Alder | Electron-deficient Tetrazine + Alkene | Dihydropyridazine | Often proceeds readily |

Catalyzed Reactions Involving this compound

Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving functionalized molecules like this compound.

Phase-Transfer Catalysis in Derivatization Reactions

Phase-transfer catalysis (PTC) is a valuable technique for reactions where the reactants are located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org A phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, facilitates the transport of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgnih.gov

For derivatization reactions of this compound, such as esterification with an alcohol or amidation with an amine, PTC can be highly effective. For example, in the synthesis of polyesters from acyl chlorides and bisphenol-A, PTC is widely used. wikipedia.org The reaction would involve dissolving the this compound in an organic solvent, while the nucleophile (e.g., the sodium salt of a phenol or an alcohol) is in an aqueous solution with a base. The phase-transfer catalyst, like benzyltriethylammonium chloride or a methyltributylammonium salt, would then transport the alkoxide or phenoxide anion into the organic phase to react with the acyl chloride. wikipedia.org

This method offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often avoiding the need for strictly anhydrous and expensive solvents. ias.ac.inacsgcipr.org The choice of catalyst is important; for instance, phosphonium salts can tolerate higher temperatures than ammonium salts. wikipedia.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgchiba-u.jp While the acyl chloride group itself is a reactive partner in certain cross-coupling reactions, its presence can be relevant when considering the synthesis of this compound from aryl halide precursors.

If this compound were to be synthesized from a precursor like 3,5-dicyano-1-iodobenzene, a palladium-catalyzed carbonylation reaction could be employed. More commonly, the acyl chloride functional group itself can participate directly in cross-coupling reactions. For example, palladium-catalyzed cross-coupling reactions of acyl chlorides with terminal alkynes (a variation of the Sonogashira coupling) are used to produce ynones. chiba-u.jpeie.gr Similarly, the Negishi coupling, which pairs an organozinc reagent with an organic halide, has been extended to include acyl chlorides as electrophiles, often catalyzed by palladium complexes. torontomu.canih.gov

These reactions typically proceed through a catalytic cycle involving oxidative addition of the acyl chloride to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with the organometallic partner, and concluding with reductive elimination to yield the product and regenerate the catalyst. wikipedia.org The efficiency and selectivity of these couplings are highly dependent on the choice of metal catalyst, ligands, and reaction conditions. eie.grnih.gov

Synthesis and Characterization of Advanced Derivatives of 3,5 Dicyanobenzoyl Chloride

Design and Synthesis of Novel Esters and Amides

The highly reactive acyl chloride group of 3,5-dicyanobenzoyl chloride readily undergoes nucleophilic acyl substitution with alcohols and amines to form corresponding esters and amides. This reactivity is fundamental to its use in creating more complex molecules, from discrete polyfunctional structures to high-performance polymers.

The bifunctional nature of monomers derived from this compound allows for their incorporation into polymer chains, yielding aromatic polyamides (aramids) and polyesters with pendant cyano (nitrile) groups. These pendant groups can enhance polymer solubility, thermal stability, and provide sites for post-polymerization modification.

While direct polymerization of this compound itself is not typical as it is a monofunctional acyl chloride, its derivatives are instrumental. A closely related monomer, 2,6-bis(4-chloroformylphenoxy)benzonitrile, has been used to synthesize a series of novel, soluble aromatic polyamides. researchgate.net In a low-temperature polycondensation reaction, this diacid chloride was reacted with various aromatic diamines in N,N-dimethylacetamide (DMAC) to produce high-molecular-weight polyamides. researchgate.net The presence of the pendant nitrile group, along with the ether linkages, disrupts chain packing, rendering the polymers soluble in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net

These polymers exhibit excellent thermal stability, with 5% weight loss temperatures recorded between 409–438°C in a nitrogen atmosphere. Films cast from these polymer solutions demonstrated high mechanical strength, highlighting the utility of nitrile-containing monomers in creating high-performance materials. researchgate.net

Table 1: Properties of Aromatic Polyamides with Pendant Cyano Groups Data sourced from studies on polyamides derived from 2,6-bis(4-chloroformylphenoxy)benzonitrile and various aromatic diamines. researchgate.net

| Aromatic Diamine Co-monomer | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | 5% Weight Loss Temp. (°C) |

| 4,4'-Oxydianiline | 1.25 | 93 | 15 | 438 |

| 4,4'-(Hexafluoroisopropylidene)dianiline | 1.12 | 85 | 11 | 425 |

| 1,3-Bis(4-aminophenoxy)benzene | 1.31 | 88 | 12 | 431 |

| 4,4'-Diaminodiphenylsulfone | 0.98 | 79 | 9 | 409 |

The acyl chloride function serves as a reactive handle to attach the 3,5-dicyanobenzoyl moiety to other complex molecules, creating polyfunctional derivatives with tailored properties. An important application of this is in the synthesis of potential therapeutic agents. For instance, this compound is a key intermediate in the preparation of heteropolycyclic compounds designed as metabotropic glutamate (B1630785) receptor antagonists.

In a documented synthesis, this compound is prepared from 3,5-dicyanobenzoic acid and oxalyl chloride. It is then reacted with a molecule already containing a heterocyclic ring, such as 5-fluoropyrid-2-ylamidoxime. This reaction forms an intermediate that, upon heating, undergoes cyclization to yield a more complex, polyfunctional molecule containing both pyridine (B92270) and oxadiazole rings, in addition to the dicyanophenyl group. This demonstrates a strategy where the benzoyl chloride fragment is used to build larger, multi-component molecular architectures.

Exploration of Heterocyclic Compound Formation

Both the acyl chloride and the nitrile groups of this compound and its immediate derivatives can participate in cyclization reactions to form a variety of heterocyclic rings. These transformations are crucial for generating novel scaffolds in medicinal chemistry and materials science.

Two primary pathways allow for the formation of nitrogen-containing heterocycles from this scaffold: reactions at the acyl chloride site and reactions involving the nitrile groups.

Formation of 1,2,4-Oxadiazoles: The reaction of this compound with an amidoxime (B1450833), such as 5-fluoropyrid-2-ylamidoxime, initially forms an O-acyl amidoxime intermediate. Subsequent thermal cyclodehydration of this intermediate leads to the formation of a 3,5-disubstituted-1,2,4-oxadiazole ring. This method is a common and efficient route for synthesizing 1,2,4-oxadiazoles, where the 3-position is substituted with the 3,5-dicyanophenyl group and the 5-position carries the substituent from the amidoxime.

Formation of Tetrazoles: The nitrile groups on the aromatic ring are precursors to tetrazole rings via [3+2] cycloaddition reactions with azide (B81097) ions. Typically, the amide derivative (a dicyanobenzamide) is first formed, and then the nitrile groups are reacted with an azide source, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc chloride or an ammonium (B1175870) salt. This converts the -C≡N groups into 5-substituted-1H-tetrazole rings, adding two new heterocyclic moieties to the molecule. This transformation dramatically alters the electronic and hydrogen-bonding properties of the parent molecule.

Table 2: Heterocycle Formation Pathways

| Reactive Group | Reagent(s) | Resulting Heterocycle |

| Benzoyl Chloride | Amidoxime (e.g., R-C(NH₂)=NOH) | 1,2,4-Oxadiazole |

| Cyano Group | Sodium Azide (NaN₃), Lewis Acid | 1H-Tetrazole |

The synthesis of oxygen-containing heterocycles is exemplified by the formation of the 1,2,4-oxadiazole ring as described above, which contains both nitrogen and oxygen.

For sulfur-containing heterocycles, a plausible and established pathway involves the conversion of the amide derivative, N-substituted-3,5-dicyanobenzamide, into a thioamide. The resulting N-substituted-3,5-dicyanobenzothioamide can then serve as a precursor for various sulfur heterocycles. A common route is the reaction with a thiosemicarbazide (B42300) followed by cyclization, which can yield 1,3,4-thiadiazole derivatives. nih.gov For example, reacting this compound with thiosemicarbazide could, after cyclization, produce 2-amino-5-(3,5-dicyanophenyl)-1,3,4-thiadiazole. nih.gov

Another potential pathway involves the reaction of this compound with a sulfur-based dinucleophile. For instance, reaction with 1,2-ethanedithiol (B43112) in the presence of a catalyst could theoretically lead to the formation of a 2-(3,5-dicyanophenyl)-1,3-dithiolane derivative, although this reaction is more commonly performed with aldehydes and ketones rather than acyl chlorides. nih.govresearchgate.netorganic-chemistry.org

Derivatives Bearing Modified Cyano Groups

The two cyano groups on the this compound scaffold are not merely passive substituents; they are functional groups that can be chemically transformed to introduce new properties and functionalities.

A primary modification is their conversion into tetrazole rings, as detailed in section 4.2.1. This conversion is significant as it replaces a non-polar, linear cyano group with a planar, aromatic, and acidic tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in drug design.

Furthermore, the nitrile groups can be converted into thioamides (-CSNH₂) through treatment with reagents like hydrogen sulfide (B99878) or Lawesson's reagent. Thioamides are valuable synthetic intermediates themselves, serving as precursors for the synthesis of sulfur-containing heterocycles like thiadiazoles and thiazoles.

Table 3: Chemical Modifications of Cyano Groups

| Original Group | Reagent(s) | Modified Group | Key Feature of Modified Group |

| Cyano (-C≡N) | Sodium Azide (NaN₃) | Tetrazole | Acidic, aromatic, bioisostere of carboxylic acid |

| Cyano (-C≡N) | Hydrogen Sulfide (H₂S) / Base | Thioamide (-CSNH₂) | Precursor to sulfur heterocycles |

Conversion to Amidines, Tetrazoles, or Carboxylic Acids

The electron-withdrawing nature of the benzoyl chloride and the two nitrile groups influences the reactivity of each functional site. Synthetic strategies must therefore be carefully designed to achieve the desired chemical transformations, often requiring protection/deprotection steps or carefully controlled reaction conditions to manage the chemoselectivity.

Conversion to Amidines

The transformation of the nitrile groups of this compound into amidines presents a synthetic challenge due to the high reactivity of the acyl chloride moiety. The Pinner reaction, a classical method for converting nitriles to imidates which are then converted to amidines, typically employs acidic conditions that would readily hydrolyze the acyl chloride. wikipedia.org

A more compatible approach involves the direct addition of amines to the nitriles, which can be promoted by organometallic reagents. For instance, the reaction of nitriles with various amines in the presence of trimethylaluminum (B3029685) is a known method for amidine synthesis. researchgate.net While specific studies on this compound are not prevalent, related research on dicyanobenzenes demonstrates the feasibility of converting both nitrile groups to bisamidines. The key to successfully applying this to the target molecule would be to first convert the highly reactive acyl chloride to a less reactive derivative, such as an ester or an amide, before proceeding with the amidine formation. Following the formation of the bisamidine, the ester or amide could then be hydrolyzed or cleaved to regenerate a carboxylic acid or a related functional group.

Another potential route is the cysteine-catalyzed amidine synthesis, which has been shown to proceed under milder conditions. google.com However, the compatibility of this method with an acyl chloride has not been extensively documented.

Table 1: Plausible reaction scheme for the synthesis of a bisamidine derivative from this compound.

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | This compound | Methanol | Pyridine, 0 °C to rt | Methyl 3,5-dicyanobenzoate |

| 2 | Methyl 3,5-dicyanobenzoate | Aniline | Trimethylaluminum, Toluene, Reflux | Methyl 3,5-bis(phenylamidino)benzoate |

Conversion to Tetrazoles

The conversion of nitriles to tetrazoles via [2+3] cycloaddition with an azide source is a well-established and versatile reaction. researchgate.net This transformation can be applied to dinitriles to form bis-tetrazoles. For this compound, the primary concern is the stability of the acyl chloride group under the reaction conditions, which often involve heating and the use of Lewis acids or other catalysts to activate the nitrile group. organic-chemistry.org

To circumvent the potential side reactions of the acyl chloride, a two-step approach is often employed. First, the this compound is reacted with sodium azide. This reaction can lead to the formation of the corresponding acyl azide, which is a versatile intermediate. Subsequent reaction of the acyl azide with a suitable nucleophile can yield a stable amide or ester. The nitrile functionalities can then be converted to tetrazoles using standard procedures, such as reaction with sodium azide and a Lewis acid catalyst like zinc chloride. organic-chemistry.org

Alternatively, a one-pot synthesis of a bis(tetrazolyl)benzoic acid derivative could be envisioned where the initial reaction with sodium azide leads to the formation of the acyl azide, and under controlled conditions, a subsequent cycloaddition to the nitrile groups could occur. However, controlling the selectivity of such a one-pot reaction would be challenging.

Table 2: Representative reaction for the synthesis of a bis-tetrazole derivative.

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| Benzonitrile | Sodium azide, Ammonium chloride | DMF, heat | 5-Phenyl-1H-tetrazole | Low (22%) | youtube.com |

Note: This is a general example for a related monofunctional compound.

Conversion to Carboxylic Acids

The complete hydrolysis of this compound to yield benzene-1,3,5-tricarboxylic acid (trimesic acid) requires harsh reaction conditions to convert the stable nitrile groups. The acyl chloride moiety, in contrast, is readily hydrolyzed upon contact with water. Therefore, a stepwise hydrolysis is expected, with the initial formation of 3,5-dicyanobenzoic acid.

The subsequent hydrolysis of the two nitrile groups to carboxylic acids can be achieved under either strong acidic or basic conditions, typically requiring prolonged heating. For instance, the hydrolysis of related dichlorobenzonitriles to their corresponding carboxylic acids has been reported. This suggests that with sufficiently forcing conditions, the complete conversion of this compound to trimesic acid is achievable. The intermediate, 3,5-dicyanobenzoic acid, could also be isolated under milder hydrolytic conditions.

Synthesis of Conjugated Systems and Extended Architectures

The trifunctional nature of this compound makes it an attractive monomer for the synthesis of polymers with tailored properties. The acyl chloride provides a reactive site for polycondensation reactions, while the nitrile groups can be retained in the polymer backbone for post-synthetic modification or to influence the polymer's electronic properties and morphology.

Synthesis of Conjugated Systems

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical strength. nih.gov The polycondensation of this compound with aromatic diamines, such as p-phenylenediamine (B122844) or 4,4'-oxydianiline, would lead to the formation of polyamides containing pendant nitrile groups. These nitrile groups can introduce polarity and potential sites for cross-linking or further functionalization. The presence of these groups is also expected to influence the solubility and processing characteristics of the resulting polymers. While specific studies on polyamides derived from this compound are not widely reported, the general principles of aromatic polyamide synthesis are well-established. researchgate.netmdpi.com

Synthesis of Extended Architectures

The rigid structure and multiple reactive sites of this compound make it a promising candidate for the construction of porous organic frameworks (POFs) and other extended network materials. rsc.org These materials are of interest for applications in gas storage, separation, and catalysis.

One synthetic strategy involves the polycondensation of this compound with trifunctional or tetrafunctional amine monomers, such as melamine (B1676169) or 1,3,5-tris(4-aminophenyl)benzene. The reaction would lead to the formation of a highly cross-linked, porous polyamide network. The nitrile groups within the framework could serve as coordinating sites for metal ions or as reactive handles for post-synthetic modification to tune the surface properties and pore environment of the material. The synthesis of porous aromatic frameworks from cyanuric chloride and melamine has been demonstrated, providing a precedent for the formation of nitrogen-rich porous materials from similar precursors.

Applications in Advanced Organic Synthesis Research

3,5-Dicyanobenzoyl Chloride as a Strategic Building Block

The utility of this compound as a strategic building block is most evident in its application in the synthesis of complex organic molecules and its role in divergent synthesis strategies. The presence of multiple reactive sites allows for a programmed and controlled growth of molecular complexity.

This compound serves as a foundational component for the synthesis of a variety of complex organic molecules, most notably dendrimers and macrocycles. The acyl chloride group provides a ready handle for attachment to core structures or for initiating the growth of dendritic arms, while the nitrile groups can be either retained for their electronic properties or transformed into other functional groups in subsequent steps.

The synthesis of dendrimers, which are highly branched, tree-like macromolecules, often employs a divergent or convergent approach. ub.edu In a divergent synthesis, growth begins from a central core and extends outwards. mdpi.com this compound is well-suited to act as a branching unit in such syntheses. For instance, it can be reacted with a polyfunctional core molecule, and the nitrile groups can then be reduced to amines or hydrolyzed to carboxylic acids to allow for the addition of subsequent layers or "generations" of the dendrimer. This iterative process allows for the precise control of the size, shape, and surface functionality of the resulting macromolecule.

Similarly, in the construction of macrocycles—large ring-like molecules—this compound can be incorporated to impart specific structural and functional properties. epo.org The rigid aromatic core can serve as a scaffold, while the nitrile groups can be used as points for further functionalization or to influence the conformational properties of the macrocycle through dipole-dipole interactions. epo.org

Table 1: Examples of Complex Molecules Synthesized Using Benzoyl Chloride Derivatives

| Molecule Type | Core/Building Block | Synthetic Strategy | Key Features of Resulting Molecule |

| Dendrimer | 3,5-Bis(hydroxymethyl)phenol derivative | Convergent Synthesis | Controlled molecular weight and low polydispersity. wikipedia.org |

| Macrocycle | Imidazole-4,5-dicarboxylic acid | Multi-step solution-phase synthesis | Conformational preorganization and potential for high bioactivity. ub.edu |

| Dendron | Hexachlorocyclotriphosphazene (AB5 type) | Divergent Synthesis | High degree of branching from a central core. |

This table presents examples of complex molecules synthesized using building blocks with similar functionalities to this compound, illustrating the synthetic strategies in which it can be employed.

In Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy for rapidly generating a library of structurally related compounds from a common starting material. This approach is particularly valuable in drug discovery and materials science for exploring structure-activity relationships. The trifunctional nature of this compound makes it an ideal starting point for divergent synthesis.

Beginning with this compound, a variety of reagents can be used to react with the acyl chloride, leading to a first generation of diverse molecules. Each of these molecules, now bearing two nitrile groups, can be subjected to a different set of reactions to modify the nitriles, for example, through reduction, hydrolysis, or cycloaddition. This leads to a rapid expansion in the number and diversity of the compounds in the library. This strategy allows for the efficient exploration of chemical space around a central scaffold.

Utility in Tandem and Cascade Reactions

Tandem or cascade reactions are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are highly efficient in terms of atom economy, step economy, and reduction of waste. The functional group array of this compound presents opportunities for its use in designing such reactions.

While specific, documented examples of tandem reactions directly initiated by this compound are not prevalent in readily available literature, its structure suggests potential applications. For instance, a reaction could be envisioned where an initial nucleophilic acyl substitution at the benzoyl chloride is followed by an intramolecular cyclization involving one or both of the nitrile groups. Such a process would rapidly build molecular complexity from a simple starting material. The development of new catalytic systems could unlock the potential of this compound in this area, for example, in palladium-catalyzed cascade reactions that involve C-H functionalization.

Development of Selective Reagents Based on this compound Scaffolding

The development of selective chemical probes and reagents is crucial for understanding biological processes and for the development of new therapeutic agents. A selective reagent is designed to interact with a specific biological target, such as a receptor or enzyme, with high affinity and specificity. The rigid, well-defined structure of this compound makes it an attractive scaffold for the synthesis of such reagents.

Table 2: Application of this compound in the Development of a Selective Reagent

| Reagent Type | Target | Role of this compound | Resulting Compound Class |

| Selective Antagonist | Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) | Core structural scaffold | Heteropolycyclic compound |

Potential Applications in Materials Science Research

Precursor for Functional Polymers and Copolymers

The di-functional nature of 3,5-dicyanobenzoyl chloride allows it to be readily incorporated into polymer chains through polycondensation reactions. The presence of the dicyano-substituted aromatic ring imparts specific properties to the resulting polymers, such as high thermal stability and tailored electronic characteristics.

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical properties. Current time information in Bangalore, IN.researchgate.netmdpi.com The incorporation of rigid, bulky, and polar groups into the polymer backbone is a common strategy to enhance these characteristics. rsc.orgthaiscience.info By reacting this compound with various aromatic diamines, novel polyamides can be synthesized. The rigid dicyanobenzoyl unit is expected to restrict segmental motion, leading to high glass transition temperatures (Tg) and excellent thermal stability.

Research on structurally related polyamides, synthesized from monomers like 3,5-dinitrobenzoyl chloride, supports this hypothesis. For instance, co-polyamides derived from a diamine monomer, which was synthesized using 3,5-dinitrobenzoyl chloride as a starting material, have demonstrated high thermal resistance with degradation temperatures exceeding 400°C. nih.gov These polymers also form robust, flexible films, indicating the formation of high molecular weight chains. mdpi.comnih.gov The introduction of such 3,5-disubstituted aromatic units generally results in amorphous polymers with good solubility in polar aprotic solvents, a desirable trait for processability. thaiscience.infoscielo.br

The table below summarizes the thermal properties of polyamides synthesized from monomers structurally related to this compound, illustrating the typical performance enhancements achieved.

| Polymer/Monomer System | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (T10) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Co-polyamides from PhDN-derived diamine | Not Reported | > 400°C | 3,5-disubstituted phenyl ring | nih.gov |

| Polyamides from 4,4'-diamino-4''-trityltriphenylamine | 206–336°C | Not Reported | Bulky trityl groups | mdpi.com |

| Polyamides from unsymmetrical CF3-diamine | > 300°C | 434–458°C (in air) | Trifluoromethyl groups | thaiscience.info |

| Polyamides from Biphenyl/Thiophene Diamines | 210–261°C | 497–597°C (in air) | Bulky pendant groups | scielo.br |

The synthesis of polyesters typically involves the reaction of a diol with a dicarboxylic acid or its derivative, such as an acyl chloride. essentialchemicalindustry.org this compound can serve as the di-functional acid chloride component in polyester (B1180765) synthesis. While research into polyesters derived specifically from this monomer is limited, the electronic properties of the dicyanobenzoyl moiety suggest a strong potential for creating materials with engineered characteristics.

The two cyano groups are powerful electron-withdrawing groups, which make the benzene (B151609) ring electron-deficient. Incorporating this unit into a polyester backbone would significantly influence the polymer's electronic nature. This could be exploited to create polyesters that act as electron-acceptor materials. For example, in blends with electron-donor polymers, these polyesters could facilitate charge separation, a key process in organic photovoltaic devices. nih.gov

Furthermore, the synthesis of hyperbranched polyesters has been achieved using structurally similar AB2 monomers like 3,5-bis(trimethylsilyloxy)benzoyl chloride and trimethylsilyl (B98337) 3,5-diacetoxybenzoate. mdpi.comacs.org This indicates that this compound could also be a valuable monomer for creating highly branched polyester architectures with a high density of functional cyano groups, potentially leading to materials with unique dielectric or electronic properties. However, the synthesis and electronic characterization of polyesters containing the 3,5-dicyanobenzoyl unit remains a promising area for future research.

Integration into Advanced Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. rsc.org The distinct electronic and geometric features of the 3,5-dicyanobenzoyl group make it an excellent candidate for directing the formation of ordered, complex structures.

Molecular self-assembly is governed by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions. essentialchemicalindustry.orgresearcher.life The cyano group possesses a strong dipole moment, making it a powerful functional group for directing molecular assembly. Molecules containing the 3,5-dicyanobenzoyl moiety can be expected to form ordered structures driven by the interactions between these dipoles.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The properties of a MOF are largely determined by the choice of the metal and the organic linker. This compound is an ideal precursor for the synthesis of a functional organic linker. Through simple hydrolysis, it is converted to 3,5-dicyanobenzoic acid.

This molecule can act as a bidentate linker, coordinating to metal centers through its carboxylate group. The resulting MOF would feature pores decorated with cyano groups. These pendant cyano groups are highly functional for several reasons:

They can serve as coordination sites for guest molecules, enhancing selectivity.

Their polarity can be used to tune the adsorption properties of the MOF.

They represent active sites for post-synthetic modification, allowing for the grafting of other functional groups within the MOF pores.

The viability of using 3,5-disubstituted benzoic acids in MOF construction has been demonstrated. For example, 3,5-diaminobenzoic acid has been used to functionalize MOF-808, creating a material with a high density of amino groups that showed exceptional and selective adsorption of gold ions. thaiscience.inforesearchgate.netdiva-portal.org This highlights the potential of using the analogous 3,5-dicyanobenzoic acid to create novel MOFs with tailored functionalities for applications in gas storage, separation, and catalysis.

Role in Optoelectronic Materials Development

The development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells, often relies on the combination of electron-donating and electron-accepting components. The strong electron-withdrawing nature of the dicyano-substituted benzene ring makes the 3,5-dicyanobenzoyl moiety an excellent electron-acceptor unit.

Research has repeatedly shown that 1,3-dicyanobenzene (B1664544) (DCB) and its derivatives are effective electron acceptors in studies of photoinduced electron transfer (PET). researchgate.netresearcher.lifemdpi.com When paired with an electron donor and excited by light, these systems can form a charge-separated state, which is the fundamental principle behind many optoelectronic devices. nih.gov

Molecules have been designed where a donor moiety is covalently linked to a dicyanobenzene-based acceptor. For instance, a study on ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (EAADCy), which contains a dicyanobenzene acceptor core, revealed intramolecular charge transfer (ICT) upon photoexcitation. acs.orgresearchgate.net This demonstrates that incorporating the dicyano-substituted aromatic unit is a valid strategy for creating materials with built-in charge transfer capabilities.

By attaching this compound to various electron-donating molecules (e.g., carbazoles, triphenylamines), a wide range of donor-acceptor systems can be synthesized. nih.gov These materials are prime candidates for use as emitters in thermally activated delayed fluorescence (TADF) OLEDs, as components in organic solar cells, or as photoredox catalysts. mdpi.comossila.com

The table below presents examples of donor-acceptor systems utilizing dicyanobenzene derivatives, highlighting their role in optoelectronics.

| System | Donor | Acceptor | Observed Phenomenon | Reference |

|---|---|---|---|---|

| D-A-D Triad | Carbazole | Dicyanodistyrylbenzene | Mechanically controlled PET | nih.gov |

| Linked Dyad | Phenanthrene | 1,3-Dicyanobenzene | Intramolecular exciplex for photoredox catalysis | mdpi.com |

| Mixed System | Pyrene | 1,3-Dicyanobenzene | Electric field enhanced PET | researchgate.netresearcher.life |

| Bimolecular System | Cationic Polyfluorene (PFN) | 1,4-Dicyanobenzene | Long-lived radical ion pair formation via PET | nih.gov |

| Intramolecular D-A | Diaminophenyl | Ethyl 2,4-dicyanobenzoate | Intramolecular Charge Transfer (ICT) | acs.org |

Synthesis of Chromophores and Fluorophores

The development of novel chromophores and fluorophores is essential for various applications, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The 3,5-dicyanobenzoyl group is an excellent component for creating "push-pull" systems in these molecules. beilstein-journals.orgmetu.edu.tr In a push-pull architecture, the molecule is engineered to have an electron-donating (push) segment and an electron-accepting (pull) segment, connected by a π-conjugated bridge. This design facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. mdpi.com

The incorporation of the this compound as the acceptor precursor allows for the synthesis of chromophores with finely-tuned absorption and emission properties. mdpi.comfrontiersin.org By reacting it with various electron-donating moieties (such as amino or alkoxy-substituted aromatic rings), a diverse library of push-pull molecules can be generated. The strength of the ICT, and consequently the color (absorption) and fluorescence of the material, can be modulated by systematically varying the electron-donating group or the connecting bridge. nih.gov

For instance, research has demonstrated the synthesis of stilbene-type chromophores using a dicyano-substituted pyridine (B92270) core, which acts as a strong acceptor. rsc.org While not directly using this compound, this work highlights the principle that dicyano-aryl units are effective acceptors. The resulting molecules in such studies often exhibit significant solvatochromism, where their absorption and emission wavelengths shift with the polarity of the solvent, a characteristic feature of compounds with a large change in dipole moment between the ground and excited states, typical of push-pull systems.

| Compound Type | Donor Moiety | Acceptor Moiety | Key Property | Potential Application |

| Push-Pull Chromophore | Thieno[2,3-b]indole | 2,2-dicyanovinyl | Tunable electrochemical and optical properties | Organic Electronics, Solar Cells nih.gov |

| Stilbene-type Dye | Substituted Aromatic Amines | 3,5-Dicyanopyridine | Two-Photon Absorption | Optical Power Limiting, 3D-microfabrication rsc.org |

| Pyrrole Conjugate | Phenol-derived Pyrrole | Dansyl | Dual Emission, Energy Transfer | White Light Emitters (OLEDs), Analytics frontiersin.org |

Exploration of Non-linear Optical Properties

Non-linear optical (NLO) materials are at the forefront of photonics research, with potential applications in optical communications, data processing, and frequency conversion. tcichemicals.com Materials with a large third-order NLO response are particularly sought after. The key to a significant NLO response in organic molecules often lies in creating a highly polarizable π-electron system. scirp.org

The push-pull strategy is again central to the design of NLO chromophores. The 3,5-dicyanobenzoyl unit is an ideal acceptor for this purpose. When combined with a potent electron donor through a conjugated linker, the resulting D-π-A molecule can exhibit a large second hyperpolarizability (γ), which is a measure of the third-order NLO response. scirp.orgresearchgate.net The reaction of this compound with donor-functionalized alcohols or amines allows for the creation of ester or amide-linked NLO-active chromophores.

Research in this area often involves techniques like the Z-scan method to measure the NLO properties of the synthesized materials. mdpi.comsemanticscholar.org Studies have shown that increasing the ICT character by pairing strong donors with strong acceptors, such as dicyano- or tricyano-substituted vinyl or aryl groups, leads to enhanced NLO properties. rsc.org The introduction of strong electron-withdrawing groups, like the two cyano groups in the 3,5-dicyanobenzoyl moiety, has been shown to significantly affect the third-order NLO properties of materials. mdpi.comsemanticscholar.org The resulting materials often exhibit phenomena like reverse saturable absorption or saturable absorption, which are important for applications in optical limiting and switching. mdpi.comsemanticscholar.org

| Parameter | Description | Significance in NLO |

| Intramolecular Charge Transfer (ICT) | Light-induced electron density shift from a donor to an acceptor part of a molecule. | Enhances the molecular polarizability, which is crucial for NLO effects. mdpi.com |

| Second Hyperpolarizability (γ) | A measure of the third-order NLO response of a molecule. | A large γ value indicates a strong NLO effect, desirable for photonic devices. scirp.org |

| Z-scan Technique | An experimental method to measure the sign and magnitude of the non-linear refractive index and the non-linear absorption coefficient. | Standard method for characterizing the third-order NLO properties of materials. mdpi.comsemanticscholar.org |

Theoretical and Computational Studies of 3,5 Dicyanobenzoyl Chloride and Its Reactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For 3,5-dicyanobenzoyl chloride, the presence of three strong electron-withdrawing groups—two cyano (-CN) groups and one acyl chloride (-COCl) group—is expected to significantly influence its electronic properties. These groups pull electron density away from the benzene (B151609) ring, lowering the energy levels of both the HOMO and LUMO.

Computational studies on the parent molecule, benzoyl chloride, provide a baseline for comparison. DFT calculations have been used to determine its global reactivity indices. imist.ma A theoretical study on the photolysis of benzoyl chloride identified its S1 and S2 excited states as nπ* (HOMO−2 → LUMO) and ππ* (HOMO → LUMO) transitions, respectively. researchpromo.com By extrapolating from this data and considering the potent inductive and resonance effects of the two meta-positioned cyano groups, we can predict the FMO properties of this compound. The cyano groups would further stabilize the orbitals, leading to lower HOMO and LUMO energies compared to benzoyl chloride, likely increasing its electrophilicity at the carbonyl carbon.

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties Note: Values for this compound are qualitative predictions based on the known effects of its functional groups, relative to calculated values for analogous compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Expected Reactivity |

| Benzoyl Chloride | Calculated values exist imist.ma | Calculated values exist imist.ma | Moderate | Electrophilic at carbonyl C |

| This compound | Lower than Benzoyl Chloride | Lower than Benzoyl Chloride | Larger than Benzoyl Chloride | Highly electrophilic at carbonyl C |

Reaction Pathway and Transition State Characterization

Quantum chemical calculations are indispensable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the highest energy points along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy, a key factor controlling the reaction rate.

For this compound, a primary reaction is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. Computational modeling of this process would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of this compound and the chosen nucleophile, as well as the final products.

Transition State Search: Identifying the high-energy transition state structure, which typically involves the formation of a tetrahedral intermediate.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products will have all positive (real) vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Such studies, while not specifically published for this molecule, are routinely performed for acyl chlorides and provide deep mechanistic insights, confirming, for example, the stepwise nature of the substitution reaction. Theoretical studies on Friedel-Crafts benzoylation reactions have successfully used DFT to predict reactivity and regioselectivity, demonstrating the power of these methods. imist.ma

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics describes the electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. nih.gov MD applies classical mechanics to simulate the movements and interactions of atoms and molecules, providing a dynamic picture of a substance in a liquid state or in solution. cambridge.orgrsc.org

An MD simulation of this compound would model its interactions with itself and with solvent molecules. Key insights from such a simulation would include:

Solvation Structure: How solvent molecules arrange around the polar cyano and benzoyl chloride groups.

Diffusion Coefficients: The rate at which the molecule moves through the solvent.

For instance, MD simulations of benzoic acid in confined spaces have shown how intermolecular hydrogen bonding and interactions with boundaries affect the liquid's structure and viscosity. rsc.org Similarly, an MD study of this compound could reveal how its rigid, polar structure influences its behavior in different solvent environments, which is crucial for understanding its reactivity in a condensed phase.

Density Functional Theory (DFT) Studies of Spectroscopic Signatures

DFT is a highly effective method for predicting the spectroscopic signatures of molecules, such as their infrared (IR) spectra. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental data to confirm a molecule's structure.

For this compound, key vibrational modes can be predicted based on studies of its constituent parts. DFT studies on 1,3-dicyanobenzene (B1664544) (m-DCB) have successfully calculated its vibrational frequencies. scirp.orgscirp.org These calculations show characteristic symmetric and asymmetric C≡N stretching frequencies. scirp.org Additionally, the spectrum of benzoyl chloride is known to have a very strong absorption from the C=O stretching mode of the acyl chloride group.

Combining these insights, the theoretical IR spectrum of this compound is expected to show prominent peaks corresponding to:

C≡N stretch: A strong, sharp peak in the 2230-2240 cm⁻¹ region.

C=O stretch: A very strong, sharp peak around 1770-1800 cm⁻¹.

Aromatic C=C stretch: Multiple peaks in the 1400-1600 cm⁻¹ region.

C-Cl stretch: A peak in the 600-800 cm⁻¹ region.

Table 2: Predicted Characteristic Infrared (IR) Frequencies from DFT Note: Frequencies are based on DFT calculations for analogous compounds and known characteristic group frequencies.

| Functional Group | Predicted Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Cyano (-CN) | Symmetric/Asymmetric Stretch | 2230 - 2240 | Strong |

| Acyl Chloride (-COCl) | Carbonyl (C=O) Stretch | 1770 - 1800 | Very Strong |

| Benzene Ring | Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |

| Acyl Chloride (-COCl) | C-Cl Stretch | 600 - 800 | Medium |

DFT calculations on dicyanobenzene isomers have also been used to study how solvents affect vibrational frequencies, finding that both solvent polarity and hydrogen bonding can cause detectable shifts in the C-N stretching frequency. scirp.org

Computational Design of Novel Derivatives with Tailored Properties

One of the most powerful applications of computational chemistry is the in silico design of new molecules. aps.orgfrontiersin.org By using the theoretical methods described above, scientists can design and evaluate novel derivatives of a parent molecule like this compound before undertaking costly and time-consuming laboratory synthesis. mdpi.comimpactfactor.orgnih.gov

The process for designing novel derivatives involves:

Defining a Property of Interest: This could be enhanced electrophilicity, a specific HOMO-LUMO gap for optical applications, or a particular binding affinity for a biological target.

Systematic Modification: The structure of this compound is modified computationally. This could involve changing the number or position of the cyano groups, replacing them with other functional groups (e.g., -NO₂, -CF₃, -OCH₃), or altering the group at the para-position.

Property Recalculation: For each new virtual compound, the properties of interest are recalculated using DFT or other methods.

Screening and Selection: The results are compiled into a library of virtual compounds, allowing researchers to identify the most promising candidates for synthesis.

This approach is widely used in drug discovery and materials science. researchgate.netmit.edu For example, by modifying the substituents on the phenyl ring of this compound, one could fine-tune its electronic and steric properties to create new building blocks for polymers, liquid crystals, or pharmaceutical intermediates with precisely tailored functionalities.

Advanced Spectroscopic Characterization Techniques for Research Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Products

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise chemical structure of organic compounds in solution. researchgate.net For derivatives of 3,5-Dicyanobenzoyl chloride, ¹H and ¹³C NMR provide unambiguous evidence of covalent structure and connectivity. nih.govajchem-a.com

While a dedicated spectrum for this compound is not readily published, its expected NMR signals can be accurately predicted based on closely related analogues such as 3,5-Dichlorobenzoyl chloride. chemicalbook.comchemicalbook.comorganicchemistrydata.org In the ¹H NMR spectrum, the aromatic protons are expected to appear as two distinct signals in the downfield region. The single proton at the C2 position would be a triplet, and the two equivalent protons at the C4 and C6 positions would appear as a doublet.